4-Aminobiphenyl 4-Aminobiphenyl 4-Aminobiphenyl is classified under the aromatic amine group of compounds.
4-Aminobiphenyl, also known as 4-biphenylamine or p-xenylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4-Aminobiphenyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-aminobiphenyl is primarily located in the membrane (predicted from logP). 4-Aminobiphenyl is also a parent compound for other transformation products, including but not limited to, biphenyl, N-hydroxy-4-aminobiphenyl, and 4'-aminobiphenyl-4-ol. 4-Aminobiphenyl is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992)
Limited exposure to 4-aminobiphenyl occurs since it is no longer produced commercially. Acute (short- term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure. EPA has not classified 4-aminobiphenyl for potential carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, the agent is carcinogenic to humans.
Brand Name: Vulcanchem
CAS No.: 92-67-1
VCID: VC20806301
InChI: InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)N
Molecular Formula: C12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight: 169.22 g/mol

4-Aminobiphenyl

CAS No.: 92-67-1

Cat. No.: VC20806301

Molecular Formula: C12H11N
C6H5-C6H4NH2
C12H11N

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobiphenyl - 92-67-1

Specification

Description 4-Aminobiphenyl is classified under the aromatic amine group of compounds.
4-Aminobiphenyl, also known as 4-biphenylamine or p-xenylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4-Aminobiphenyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-aminobiphenyl is primarily located in the membrane (predicted from logP). 4-Aminobiphenyl is also a parent compound for other transformation products, including but not limited to, biphenyl, N-hydroxy-4-aminobiphenyl, and 4'-aminobiphenyl-4-ol. 4-Aminobiphenyl is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992)
Limited exposure to 4-aminobiphenyl occurs since it is no longer produced commercially. Acute (short- term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure. EPA has not classified 4-aminobiphenyl for potential carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, the agent is carcinogenic to humans.
CAS No. 92-67-1
Molecular Formula C12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight 169.22 g/mol
IUPAC Name 4-phenylaniline
Standard InChI InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
Standard InChI Key DMVOXQPQNTYEKQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N
Boiling Point 576 °F at 760 mm Hg (NTP, 1992)
302.0 °C
302 °C
576°F
Colorform Colorless crystals
Leaflets from alcohol or water
Colorless to yellowish-brown crystals or light brown solid
Flash Point greater than 235 °F (NTP, 1992)
113 °C (235 °F) - closed cup
153 °C (closed cup)
113 °C c.c.
>235°F
Melting Point 127 °F (NTP, 1992)
53.5 °C
51.0 °C
53.5°C
53 °C
127°F

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